molecular formula C11H16FN B13035686 (R)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

(R)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine

Cat. No.: B13035686
M. Wt: 181.25 g/mol
InChI Key: KBECHPXHNDRHEH-LLVKDONJSA-N
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Description

(R)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine is a chiral amine characterized by a 4-fluoro-2-methylphenyl group attached to a 2-methylpropan-1-amine backbone. Its molecular formula is C11H16FN, with a molecular weight of 181.25 g/mol (inferred from analogs in and ). The compound’s R-configuration at the chiral center is critical for its stereochemical interactions, influencing both physicochemical properties and biological activity.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

(1R)-1-(4-fluoro-2-methylphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H16FN/c1-7(2)11(13)10-5-4-9(12)6-8(10)3/h4-7,11H,13H2,1-3H3/t11-/m1/s1

InChI Key

KBECHPXHNDRHEH-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@@H](C(C)C)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(C)C)N

Origin of Product

United States

Preparation Methods

Reductive Amination Route

  • Starting Materials : 4-fluoro-2-methylbenzaldehyde and isopropylamine or a suitable amine precursor.
  • Reaction Conditions : The aldehyde and amine are reacted in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a metal catalyst (e.g., Pd/C).
  • Process : The aldehyde condenses with the amine to form an imine intermediate, which is subsequently reduced to the chiral amine.
  • Chiral Control : To obtain the (R)-enantiomer, either a chiral catalyst is employed during reductive amination or a chiral auxiliary is used. Alternatively, racemic mixtures are resolved via chiral chromatography or crystallization with chiral acids.

This method is widely used industrially and can be adapted to continuous flow processes to enhance throughput and yield.

Nucleophilic Substitution Route

  • Starting Materials : 4-fluoro-2-methylbenzyl chloride or bromide derivatives.
  • Reaction Conditions : Reaction with a chiral amine nucleophile or under conditions favoring stereoselective substitution.
  • Limitations : This method may require multiple steps and careful control of stereochemistry, making it less preferred compared to reductive amination.

Detailed Reaction Scheme for Reductive Amination

Step Description Reagents/Conditions Outcome
1 Formation of imine intermediate 4-fluoro-2-methylbenzaldehyde + amine Imine intermediate formed
2 Reduction of imine to amine NaBH3CN or H2/Pd-C, mild conditions Formation of racemic amine mixture
3 Enantiomeric resolution or asymmetric synthesis Chiral catalyst or chiral resolving agent (R)-enantiomer enriched amine

Industrial Process Considerations

  • Continuous Flow Synthesis : Industrial scale production often utilizes continuous flow reactors for reductive amination, which allows better control over reaction parameters, improved safety, and higher yields.
  • Purification : Post-reaction purification typically involves extraction, crystallization, and chromatographic techniques to achieve high purity and enantiomeric excess.
  • Chiral Purity : Enantiomeric purity above 99% is critical for biological activity and is verified by chiral HPLC or other stereochemical analysis methods.

Comparative Data Table of Physicochemical Properties

Property Value
Molecular Formula C11H16FN
Molecular Weight 181.25 g/mol
Boiling Point ~244 °C (±25 °C) at 760 mmHg
Density ~1.0 g/cm³
Flash Point ~112 °C (±11 °C)
LogP (Partition Coefficient) 2.83
Melting Point Not well-defined
CAS Number 1213574-00-5

Research Findings and Notes on Preparation

  • The presence of the fluorine atom in the para position of the phenyl ring enhances the compound’s metabolic stability and binding affinity in biological systems, necessitating precise control of stereochemistry during synthesis.
  • Studies indicate that branched alkyl chains like the 2-methylpropyl group improve metabolic stability compared to linear analogs.
  • Enantiomeric purity is crucial for pharmacological activity; thus, chiral synthesis or resolution methods are emphasized in preparation protocols.
  • Recent patents and industrial processes highlight the use of p-toluenesulfonic acid as a catalyst in condensation steps and Pd/C catalysts for hydrogenation/reduction stages.
  • The use of Dean-Stark apparatus for azeotropic removal of water during imine formation is a common technique to drive the reaction to completion.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Advantages Disadvantages
Reductive Amination 4-fluoro-2-methylbenzaldehyde NaBH3CN or H2/Pd-C High yield, stereoselective Requires chiral catalyst or resolution
Nucleophilic Substitution 4-fluoro-2-methylbenzyl halide Chiral amine or base Direct substitution possible More steps, stereochemical control challenging
Chiral Resolution Racemic amine mixture Chiral acids or chromatography High enantiomeric purity Additional purification steps

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The fluorine atom and the chiral center play crucial roles in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares key structural features of (R)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine with related compounds:

Compound Name Substituents on Phenyl Ring Amine Backbone Molecular Formula Molecular Weight (g/mol) Evidence ID
This compound 4-Fluoro, 2-methyl 2-methylpropan-1-amine C11H16FN 181.25*
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride 4-Fluoro 2-methylpropan-1-amine C10H15ClFN 203.69
(R)-1-(3-Bromo-5-fluorophenyl)-2-methylpropan-1-amine 3-Bromo, 5-fluoro 2-methylpropan-1-amine C10H13BrFN 246.12
1-(2-Chlorophenyl)-2-methylpropan-1-amine 2-Chloro 2-methylpropan-1-amine C10H14ClN 183.68
(R)-1-(1H-Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine Benzo[d]imidazol-2-yl (heterocyclic) 2-methylpropan-1-amine C11H15N3 189.26

Key Observations :

  • Positional Effects : The 2-methyl group on the phenyl ring in the target compound introduces steric hindrance, which is absent in 1-(4-fluorophenyl) analogs (). This could influence binding affinity to targets like enzymes or receptors.
  • Heterocyclic vs. Phenyl : Benzoimidazole-containing analogs () exhibit distinct electronic properties due to the aromatic heterocycle, which may enhance π-π stacking interactions in biological systems .

Physicochemical Properties

Compound Name Melting Point (°C) ΔG (kcal/mol) Solubility (HCl Salt) Evidence ID
This compound Not reported Not reported Likely soluble (HCl salt available)
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride 179–181 (free base analog) - Soluble in aqueous
(R)-1-(Benzo[d]imidazol-2-yl)-2-methylpropan-1-amine 192–195 -7.35 Moderate (powder form)
(R)-2-Phenyl-1-propylamine Not reported - Soluble in organic solvents

Key Observations :

  • Melting Points : Benzoimidazole derivatives () have higher melting points (~192–195°C) compared to phenyl-substituted amines, likely due to stronger intermolecular interactions from the heterocycle .
  • Salt Forms : Hydrochloride salts (e.g., and ) improve water solubility, enhancing bioavailability for pharmacological applications .

Pharmacological and Biochemical Insights

  • Enzyme Interactions: The enzyme 2-methylpropan-1-amine, FADH2:O2 N-oxidoreductase () acts on 2-methylpropan-1-amine backbones, suggesting that the target compound and its analogs may undergo oxidative metabolism.
  • Binding Affinity : Benzoimidazole analogs () exhibit ΔG values ranging from -6.98 to -7.64 kcal/mol, indicating strong binding to allosteric sites. While data for the target compound are lacking, similar ΔG values are plausible due to structural similarities .
  • Synthetic Accessibility : Commercial availability of analogs like 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride () suggests feasible synthesis routes for the target compound via halogenation and chiral resolution .

Biological Activity

(R)-1-(4-Fluoro-2-methylphenyl)-2-methylpropan-1-amine, also known as a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's structure is characterized by a fluorinated aromatic ring and an aliphatic amine group. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC11H16FNH
Molecular WeightApproximately 201.26 g/mol
Chiral Configuration(R)
CAS Number1219533-33-1

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorine substitution on the phenyl ring is believed to enhance binding affinity and selectivity towards these molecular targets. Studies suggest that the compound may modulate neurotransmitter systems, particularly those involved in mood regulation and cognitive functions.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • CNS Activity : The compound has been evaluated for its potential as a psychoactive substance, influencing neurotransmitter release and uptake.
  • Antidepressant Properties : Preliminary studies suggest that it may have antidepressant-like effects, potentially through serotonin receptor modulation.
  • Stimulant Effects : Its structural similarity to other known stimulants raises the possibility of similar pharmacodynamic profiles.

Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound:

  • In Vitro Studies : Cell-based assays have demonstrated that this compound can significantly influence neuronal activity, suggesting a role in modulating synaptic transmission.
  • Animal Models : In vivo studies using rodent models have shown that administration of this compound results in increased locomotor activity, indicative of stimulant properties. These findings align with observed increases in dopamine levels in specific brain regions.
  • Comparative Analysis : Research comparing this compound with its enantiomer revealed distinct differences in biological activity, underscoring the importance of stereochemistry in pharmacological outcomes.

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